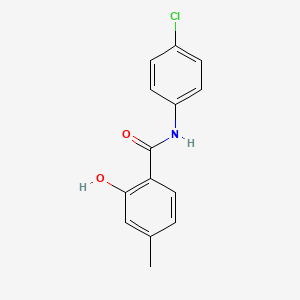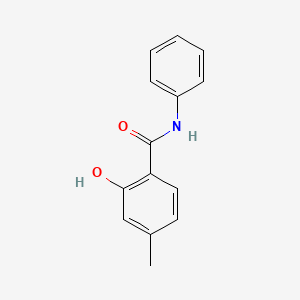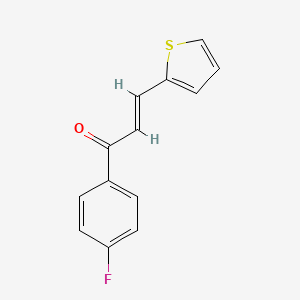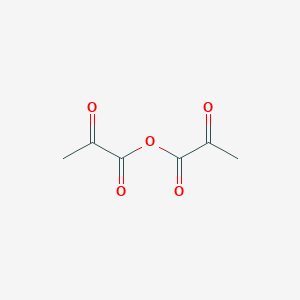
4-(2-Methoxy-5-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxy-5-methylphenyl)phenol, 95% (4-MMPP) is a chemical compound that has recently been studied for its potential applications in the scientific research field. It is a phenol derivative with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol. 4-MMPP is a colorless to pale yellow liquid at room temperature and has a boiling point of 243-245 °C. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.
Mécanisme D'action
The exact mechanism of action of 4-(2-Methoxy-5-methylphenyl)phenol, 95% is not fully understood. However, it is thought to act as an inhibitor of the enzyme monoamine oxidase. This enzyme is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting this enzyme, 4-(2-Methoxy-5-methylphenyl)phenol, 95% may increase the levels of these neurotransmitters in the brain, which could lead to various beneficial effects.
Biochemical and Physiological Effects
4-(2-Methoxy-5-methylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, as well as to have neuroprotective effects. Additionally, 4-(2-Methoxy-5-methylphenyl)phenol, 95% has been found to have anti-tumor effects, as well as to have potential anti-depressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Methoxy-5-methylphenyl)phenol, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. Additionally, it can be used in a wide range of laboratory experiments, such as in cell culture studies, animal studies, and in vitro studies. However, there are some limitations to using 4-(2-Methoxy-5-methylphenyl)phenol, 95% in lab experiments. It is not very soluble in organic solvents, and it can be toxic at high concentrations.
Orientations Futures
The potential future directions for 4-(2-Methoxy-5-methylphenyl)phenol, 95% research include further studies into its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research into its mechanism of action and its potential therapeutic applications could lead to new treatments for various diseases and disorders. Other potential future directions include the development of new synthesis methods and the use of 4-(2-Methoxy-5-methylphenyl)phenol, 95% in new laboratory experiments.
Méthodes De Synthèse
4-(2-Methoxy-5-methylphenyl)phenol, 95% can be synthesized by the reaction of 2-methoxy-5-methylphenol and paraformaldehyde in the presence of hydrochloric acid. The reaction is carried out at a temperature of 70-80 °C for 2 hours. This method has been found to yield a 95% pure product.
Applications De Recherche Scientifique
4-(2-Methoxy-5-methylphenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the biochemical and physiological effects of drugs and other compounds. It has also been used to study the mechanism of action of various drugs and compounds. Additionally, 4-(2-Methoxy-5-methylphenyl)phenol, 95% has been used to study the effects of various drugs on the central nervous system and other physiological systems.
Propriétés
IUPAC Name |
4-(2-methoxy-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-3-8-14(16-2)13(9-10)11-4-6-12(15)7-5-11/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNHSQPBWLTABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680714 |
Source


|
| Record name | 2'-Methoxy-5'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-5-methylphenyl)phenol | |
CAS RN |
1181381-18-9 |
Source


|
| Record name | 2'-Methoxy-5'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B6363684.png)









